

Application Notes and Protocols for Ro 31-9790 in In Vitro Assays

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Ro 31-9790 | |
| Cat. No.: | B15574629 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other related enzymes like A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE).[1][2][3] Its ability to block the activity of these enzymes makes it a valuable tool for studying a variety of biological processes in vitro, including cell proliferation, migration, and the shedding of cell surface proteins such as L-selectin and TNF- α .[4][5][6][7] This document provides detailed protocols for the dissolution and application of **Ro 31-9790** in common in vitro assays.

Product Information

| Characteristic | Value |
|-------------------|--|
| Molecular Formula | C15H29N3O4 |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 145337-55-9 |
| Appearance | Off-white to light yellow solid |
| Primary Target(s) | Matrix Metalloproteinases (MMPs), ADAM17 (TACE)[1][2][3] |



Dissolution of Ro 31-9790 for In Vitro Use

The proper dissolution of **Ro 31-9790** is critical for obtaining reliable and reproducible results in in vitro experiments.

3.1. Recommended Solvents and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of **Ro 31-9790**.[1][4] For certain applications, ethanol has also been used.[5]

| Solvent | Achievable Concentration | Preparation Notes |
|--------------|--------------------------|--|
| DMSO | 50 mg/mL (158.52 mM) | Use newly opened, anhydrous DMSO.[4] Aiding dissolution with ultrasonication and gentle warming to 70°C may be necessary.[4] |
| DMSO | 30 mM | Standard concentration for many in vitro studies.[1] |
| 0.5% Ethanol | Not specified | Used as a vehicle in some cell culture experiments.[5] |

Protocol for Preparing a 30 mM Stock Solution in DMSO:

- Materials:
 - Ro 31-9790 powder
 - Anhydrous, sterile DMSO
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Weigh out the required amount of **Ro 31-9790** powder. For 1 mL of a 30 mM stock solution, you will need 9.46 mg of **Ro 31-9790** (315.41 g/mol * 0.030 mol/L * 0.001 L = 0.00946 g).



- 2. Add the appropriate volume of sterile DMSO to the powder.
- 3. Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath and/or warm the solution gently to 70°C to ensure complete dissolution.[4]
- 4. Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

3.2. Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of **Ro 31-9790** stock solutions.

| Storage Temperature | Duration | Conditions |
|---------------------|----------------|--|
| -20°C | Up to 1 month | Protect from light, store under nitrogen if possible.[4] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen if possible.[4] |

Application in In Vitro Assays

Ro 31-9790 has been utilized in a variety of in vitro assays to investigate its inhibitory effects.

4.1. Summary of In Vitro Activity

The following table summarizes the reported inhibitory concentrations (IC₅₀) of **Ro 31-9790** in different cellular assays.

| Assay | Cell Type | IC50 Value | Reference |
|---------------------|-------------------|----------------|-----------|
| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 μM | [4] |
| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 μM | [4] |
| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 μM | [4] |
| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 μM | [4] |
| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 μM | [4] |



4.2. Experimental Protocols

4.2.1. L-selectin Shedding Assay

This protocol is designed to measure the inhibition of phorbol myristate acetate (PMA)-induced L-selectin shedding from lymphocytes using flow cytometry.

Materials:

- Lymphocytes (e.g., Jurkat T cells)
- Complete cell culture medium
- Ro 31-9790 stock solution (e.g., 30 mM in DMSO)
- Phorbol myristate acetate (PMA)
- Phosphate-buffered saline (PBS)
- FITC-conjugated anti-human L-selectin antibody
- · Flow cytometer

Procedure:

- Cell Preparation: Culture Jurkat T cells to a density of approximately 1 x 106 cells/mL.
- Inhibitor Treatment:
 - Pre-treat the cells with varying concentrations of **Ro 31-9790** (e.g., 0.1 μ M to 50 μ M) or vehicle control (DMSO) for 30 minutes at 37°C.[1]
- Induction of Shedding:
 - \circ Induce L-selectin shedding by adding PMA to a final concentration of 5 μ M and incubate for a further 30 minutes at 37°C.[1]
- Staining:



- Wash the cells with cold PBS to remove excess PMA.[1]
- Resuspend the cells in staining buffer (PBS with 1% BSA) and add the FITC-conjugated anti-human L-selectin antibody.
- Incubate on ice for 30 minutes in the dark.
- Flow Cytometry:
 - Wash the cells again with cold PBS.
 - Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
- Data Analysis:
 - Calculate the percentage of L-selectin positive cells or the mean fluorescence intensity for each treatment condition.
 - The IC₅₀ value is the concentration of **Ro 31-9790** that results in 50% inhibition of L-selectin shedding compared to the PMA-treated control.[4][8]
- 4.2.2. Cell Proliferation Assay (Thymidine Incorporation)

This protocol measures the effect of **Ro 31-9790** on the proliferation of human airway smooth muscle cells.[5]

Materials:

- Human airway smooth muscle cells
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- Ro 31-9790 stock solution
- [3H]Thymidine
- Scintillation counter



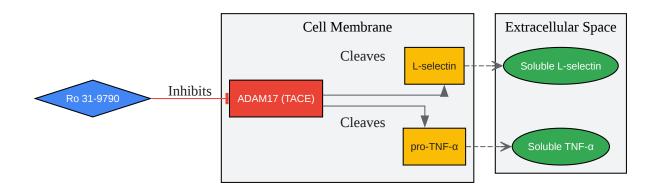
Procedure:

- Cell Seeding: Seed human airway smooth muscle cells in a 96-well plate and allow them to adhere overnight.
- Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
- Treatment:
 - \circ Treat the cells with varying concentrations of **Ro 31-9790** (e.g., 1 μM to 100 μM) in the presence of a mitogen like 10% FBS.[5] Include a vehicle control.
- Thymidine Incorporation:
 - After 24-48 hours of treatment, add [³H]Thymidine to each well and incubate for an additional 18-24 hours.
- Harvesting and Measurement:
 - Harvest the cells and measure the incorporation of [3H]Thymidine using a scintillation counter.
- Data Analysis:
 - Express the results as a percentage of the control (mitogen-stimulated cells without inhibitor).[5]

Visualizations

5.1. Signaling Pathway of Ro 31-9790 Action



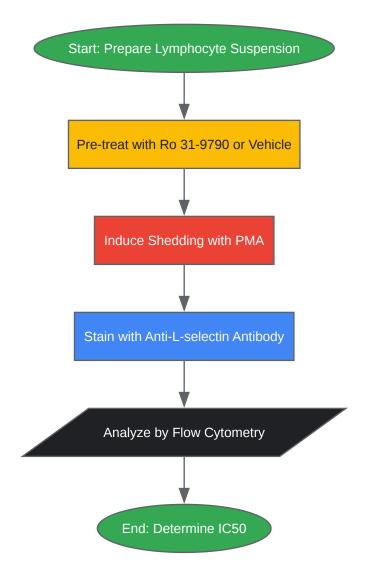


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Caption: Mechanism of Ro 31-9790 inhibition of L-selectin and TNF- α shedding.

5.2. Experimental Workflow for L-selectin Shedding Assay





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Caption: Workflow for an in vitro L-selectin shedding assay.

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